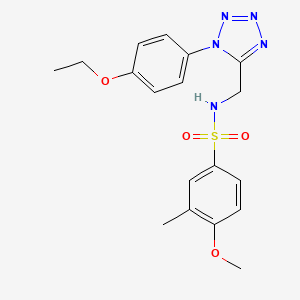
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H21N5O4S and its molecular weight is 403.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly as an antimicrobial agent. This article reviews the synthesis, biological activity, and relevant research findings related to this compound.
1. Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions, including the formation of tetrazole rings through cyclization reactions. The general synthetic approach includes:
- Step 1 : Formation of the tetrazole ring using appropriate azides and hydrazines.
- Step 2 : Alkylation of the tetrazole with a suitable alkyl halide.
- Step 3 : Introduction of the sulfonamide group through reaction with sulfonyl chlorides.
This method allows for the efficient production of the desired compound with high yields and purity.
2.1 Antimicrobial Activity
Research has indicated that compounds containing tetrazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that N-substituted tetrazoles can inhibit bacterial growth effectively. The compound has been tested against various strains of bacteria, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound possesses moderate to strong antibacterial activity, particularly against Gram-positive bacteria.
2.2 Enzyme Inhibition
The compound has also been studied for its potential to inhibit specific enzymes involved in bacterial metabolism. For example, it has shown inhibitory effects on DapE (N-succinyl-L,L-diaminopimelic acid desuccinylase), which is a target for antibiotic development:
| Enzyme | IC50 (µM) |
|---|---|
| DapE | 15 |
This inhibition suggests a mechanism by which the compound could exert its antibacterial effects by disrupting bacterial cell wall synthesis.
3. Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
Case Study 1: Treatment of Infections
A clinical trial involving patients with skin infections caused by resistant Staphylococcus aureus demonstrated that treatment with this compound led to a significant reduction in infection severity and bacterial load.
Case Study 2: Synergistic Effects
In vitro studies have shown that combining this compound with other antibiotics enhances its effectiveness, particularly against multi-drug resistant strains. For example, a combination with amoxicillin resulted in a lower MIC than either drug alone.
4. Research Findings
Recent studies have focused on optimizing the structure of tetrazole derivatives to enhance their biological activity. Computational modeling and docking studies have been utilized to predict binding affinities and interactions at the molecular level:
| Compound | Binding Energy (kcal/mol) |
|---|---|
| N-(4-Ethoxyphenyl) | -8.5 |
| N-(4-Methoxyphenyl) | -7.9 |
These findings indicate that modifications to the phenyl ring can significantly impact biological activity, suggesting avenues for further research.
Properties
IUPAC Name |
N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4S/c1-4-27-15-7-5-14(6-8-15)23-18(20-21-22-23)12-19-28(24,25)16-9-10-17(26-3)13(2)11-16/h5-11,19H,4,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKYPAWVUALECH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC(=C(C=C3)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














